2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol
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Overview
Description
2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and an isopropyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol typically involves multiple steps. One common method is the alkylation of 2-Amino-5-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The isopropyl ether group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxybenzyl alcohol
- 2-Amino-5-methoxybenzyl alcohol
- 2-Amino-5-ethoxybenzyl alcohol
Uniqueness
2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
824933-85-9 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-5-(propan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
JGBWLNZBMJRBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
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